tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate is an organic compound with the molecular formula C10H20N2O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate with methanol in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of structural modifications on biological activity. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It can be used as an intermediate in the synthesis of drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
trans-3-Amino-1-Boc-4-methoxypyrrolidine: This compound is similar in structure but has different protective groups, affecting its reactivity and applications.
tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate: This compound differs by having a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.
Uniqueness
tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which provides a balance of stability and reactivity. This makes it particularly useful as an intermediate in various synthetic pathways and applications .
Properties
IUPAC Name |
tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYSIWNZDIJKGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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